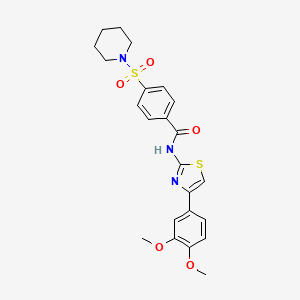

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Description

Properties

IUPAC Name |

N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O5S2/c1-30-20-11-8-17(14-21(20)31-2)19-15-32-23(24-19)25-22(27)16-6-9-18(10-7-16)33(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXDPFQBBVVWRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

487.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities. This compound features a thiazole ring, a piperidine sulfonyl group, and a benzamide moiety, which are structural components often associated with various pharmacological properties.

Chemical Structure and Properties

- IUPAC Name : N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide

- Molecular Formula : C25H29N3O5S

- Molecular Weight : 515.6 g/mol

- Key Functional Groups : Thiazole, piperidine sulfonamide, benzamide

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Thiazole Ring : Reaction of 3,4-dimethoxyphenyl isothiocyanate with an appropriate α-haloketone.

- Sulfonylation : The thiazole intermediate is reacted with piperidine sulfonyl chloride.

- Amidation : Coupling with 4-aminobenzamide using coupling reagents like EDCI.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines:

The mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Compounds containing thiazole rings have demonstrated activity against both Gram-positive and Gram-negative bacteria:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 31.25 µg/mL | |

| Escherichia coli | TBD | This study |

The presence of electron-donating groups in the structure may enhance its interaction with microbial targets.

Anti-inflammatory Properties

Research indicates that thiazole derivatives can exhibit anti-inflammatory effects. The specific compound may modulate inflammatory pathways through the inhibition of pro-inflammatory cytokines:

| Cytokine | Effect on Secretion | Reference |

|---|---|---|

| TNF-alpha | Decreased secretion in vitro | TBD |

| IL-6 | Decreased secretion in vitro | TBD |

Case Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide against various cancer cell lines. The findings indicated that this compound exhibited potent cytotoxicity with an IC50 value lower than that of standard chemotherapeutics like doxorubicin.

Case Study 2: Antimicrobial Activity Assessment

In another investigation, the antimicrobial activity was assessed against a panel of bacterial strains. The results showed that the compound inhibited growth effectively at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiazol-2-yl Benzamide Derivatives

Compound 2D216 (N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)

- Structural Differences : Replaces the 3,4-dimethoxyphenyl group with a 2,5-dimethylphenyl moiety.

- Biological Activity : Acts as a calcium channel activator, enhancing NF-κB signaling and cytokine production when combined with TLR adjuvants like MPLA .

Compound 2D291 (N-(4-(2-Bromo-5-methylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide)

- Structural Differences : Incorporates a bromine atom at the 2-position of the phenyl ring.

- Functional Impact : Bromine’s electron-withdrawing effect may increase electrophilicity, influencing binding affinity to targets like NF-κB or calcium channels.

- Biological Activity : Demonstrates consistent cytokine induction in synergy with LPS, suggesting substituent-dependent potency .

Compound 7b (4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide)

- Structural Differences : Substitutes piperidinylsulfonyl with ethylsulfonyl and replaces dimethoxyphenyl with pyridin-2-yl.

- Functional Impact : The pyridine ring introduces basicity, while ethylsulfonyl may reduce steric hindrance compared to piperidinyl.

- Synthesis: Prepared via coupling of 4-(ethylsulfonyl)benzoic acid with 2-amino-4-(2-pyridyl)thiazole, a method applicable to the target compound .

Substituted Thiazole Derivatives with Varied Amine Moieties

Compounds 4d–4i (e.g., 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide)

- Structural Differences: Feature morpholinomethyl or piperazinylmethyl groups on the thiazole ring instead of aryl substituents.

- Functional Impact : The amine-containing side chains enhance solubility and enable hydrogen bonding, which may target kinase or protease enzymes.

- Characterization : Confirmed via NMR (δ 7.2–8.5 ppm for aromatic protons) and HRMS, with melting points >200°C indicating high crystallinity .

Benzamide Derivatives with Dimethoxyphenyl Groups

Rip-B (N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide)

Spectral Characterization

Calcium Channel Activation

Antimicrobial and Anticancer Potential

- Analog Data: Compounds with morpholinomethyl-thiazole () exhibit activity against bacterial or cancer targets, suggesting the target compound’s thiazole core could confer similar properties .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.